molecular formula C11H13ClO2 B1292725 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde CAS No. 914225-72-2

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

Cat. No. B1292725
CAS RN: 914225-72-2
M. Wt: 212.67 g/mol
InChI Key: SNKVUNJCAVCOOZ-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a heterocyclic organic compound . It is also known by its IUPAC name, 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde . It has a molecular weight of 212.672720 g/mol and a molecular formula of C11H13ClO2 .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde consists of a benzene ring substituted with a tert-butyl group, a chlorine atom, and a hydroxybenzaldehyde group .


Physical And Chemical Properties Analysis

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde has an estimated melting point of 46.81°C, an estimated boiling point of 236.65°C, and an estimated density of 0.9688 . Its refractive index is estimated to be 1.5115 .

Scientific Research Applications

Chemical Synthesis

“4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde” is used in the synthesis of various organic ligands . It is a key ingredient in the production of compounds such as “5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB)” and "4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol" .

Pharmaceutical Applications

This compound is a crucial pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants that work by inhibiting the uptake of serotonin (5-HT) .

Synthesis of Benzohydrols

“4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam, which is an analgesic, muscle relaxant, or antidepressant .

Ketoreductase-assisted Synthesis

Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Synthesis of Schiff Base Appended Porphyrine

It participates in the synthesis of Schiff base appended porphyrazine . Porphyrines are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).

De-tert-butylation

The resultant product (Va) was further converted into 5-p-tolyl imino-1,2,4-triazolidine-3-thione (VIa) by refluxing with 30% sulphuric acid underwent de-t-butylation .

Safety and Hazards

When handling 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKVUNJCAVCOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

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